1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the hydroxy group: This step often involves selective hydroxylation of the pyrrolidine ring.
Attachment of the benzoyl group: This can be done through an acylation reaction using 4-(propan-2-yloxy)benzoic acid or its derivatives.
Introduction of the dimethylamino group: This step typically involves alkylation with dimethylamine.
Attachment of the pyridinyl group: This can be achieved through a coupling reaction with a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This often includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to form a benzyl alcohol.
Substitution: The dimethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(methoxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(ethoxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
1-[3-(dimethylamino)propyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications in medicinal chemistry and other fields.
Properties
Molecular Formula |
C24H29N3O4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(4Z)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H29N3O4/c1-16(2)31-19-10-8-17(9-11-19)22(28)20-21(18-7-5-12-25-15-18)27(24(30)23(20)29)14-6-13-26(3)4/h5,7-12,15-16,21,28H,6,13-14H2,1-4H3/b22-20- |
InChI Key |
YVSBLJFOZPFKML-XDOYNYLZSA-N |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=CN=CC=C3)/O |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CN=CC=C3)O |
Origin of Product |
United States |
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